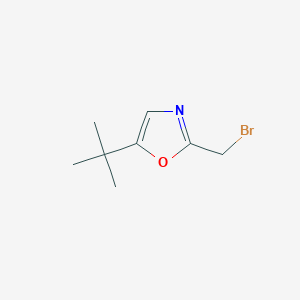
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a step-by-step explanation of how the compound can be synthesized from readily available starting materials. It would also discuss the conditions required for each step, such as temperature, pressure, and the presence of any catalysts .Molecular Structure Analysis
This would involve using techniques like X-ray crystallography or NMR spectroscopy to determine the precise 3D structure of the compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other chemicals. This could include looking at its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This would involve measuring properties like the compound’s melting point, boiling point, solubility in different solvents, and its spectral data .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine involves the condensation of 4-ethoxyaniline with phthalic anhydride followed by reduction of the resulting imide to form the desired imine.", "Starting Materials": [ "4-ethoxyaniline", "Phthalic anhydride", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-ethoxyaniline (1.0 equiv) and phthalic anhydride (1.1 equiv) in acetic acid and heat the mixture to 120°C for 4 hours to form the imide intermediate.", "Step 2: Cool the reaction mixture to room temperature and add sodium borohydride (1.2 equiv) in ethanol dropwise with stirring. The reduction reaction should be monitored by TLC until completion.", "Step 3: Acidify the reaction mixture with dilute hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Purify the crude product by column chromatography to obtain the desired 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine." ] } | |
Numéro CAS |
302940-77-8 |
Nom du produit |
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine |
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.3 |
Pureté |
85 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



